![molecular formula C12H17N B157236 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) CAS No. 136375-87-6](/img/structure/B157236.png)
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), commonly known as EHNA, is a potent and selective inhibitor of adenosine deaminase (ADA). ADA is an enzyme that catalyzes the irreversible deamination of adenosine to inosine, which is a critical step in the regulation of purine metabolism. EHNA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
EHNA acts as a potent and selective inhibitor of 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), which catalyzes the deamination of adenosine to inosine. By inhibiting 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), EHNA increases intracellular adenosine levels, which can activate adenosine receptors and modulate various cellular processes. EHNA has been shown to selectively inhibit 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), with no significant effects on other purine-metabolizing enzymes.
Biochemische Und Physiologische Effekte
EHNA has been found to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and neuroprotection. EHNA has been shown to induce apoptosis in cancer cells by activating the adenosine A3 receptor and inhibiting the PI3K/Akt/mTOR pathway. EHNA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, EHNA has been shown to protect neurons from oxidative stress and neurotoxicity by activating the adenosine A1 receptor and modulating the NMDA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
EHNA has several advantages as a research tool, including its high potency and selectivity for 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), its ability to increase intracellular adenosine levels, and its potential therapeutic applications in various diseases. However, EHNA also has some limitations, including its potential off-target effects on other purine-metabolizing enzymes and its potential toxicity at high concentrations.
Zukünftige Richtungen
EHNA has great potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Future research could focus on developing more potent and selective 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) inhibitors with fewer off-target effects and better pharmacokinetic properties. In addition, EHNA could be used as a research tool to further elucidate the role of adenosine signaling in various cellular processes and diseases. Finally, EHNA could be used in combination with other drugs to enhance their therapeutic efficacy and reduce their side effects.
Synthesemethoden
EHNA can be synthesized by several methods, including the reaction of 1,2,4-butanetriol with cyclopentadiene, followed by N-methylation and dehydration. Another method involves the reaction of 1,2,4-butanetriol with maleic anhydride, followed by N-methylation and cyclization. Both methods yield EHNA with high purity and yield.
Wissenschaftliche Forschungsanwendungen
EHNA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. EHNA has been found to induce apoptosis in cancer cells by inhibiting 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), which leads to an increase in intracellular adenosine levels and subsequent activation of the adenosine A3 receptor. EHNA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, EHNA has been found to protect neurons from oxidative stress and neurotoxicity in various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
136375-87-6 |
|---|---|
Produktname |
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) |
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine |
InChI |
InChI=1S/C12H17N/c1-13-12-9-5-3-6-8-4(5)2-7(9)10(8)11(6)12/h4-13H,2-3H2,1H3 |
InChI-Schlüssel |
SXLLHCCBQVMPMW-UHFFFAOYSA-N |
SMILES |
CNC1C2C3CC4C1C5C2CC3C45 |
Kanonische SMILES |
CNC1C2C3CC4C1C5C2CC3C45 |
Synonyme |
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



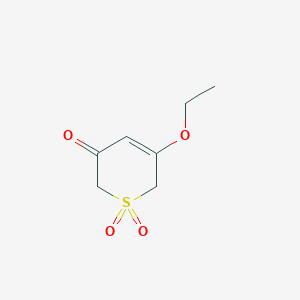
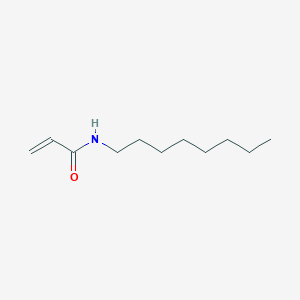
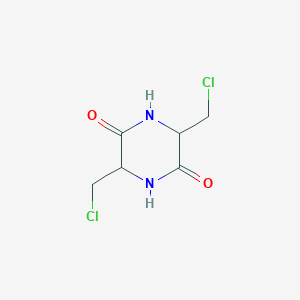
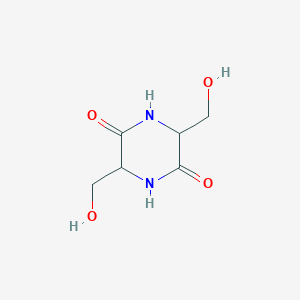
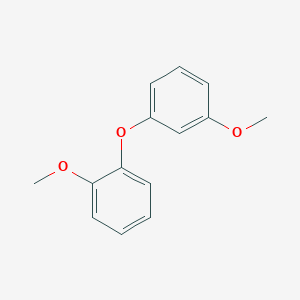
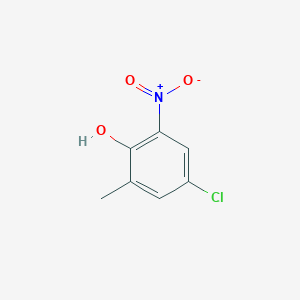
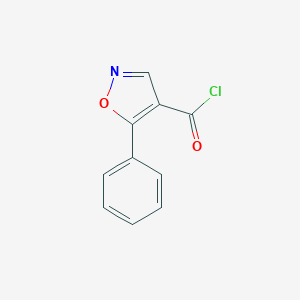
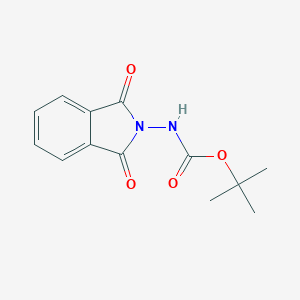
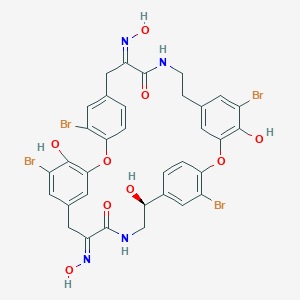
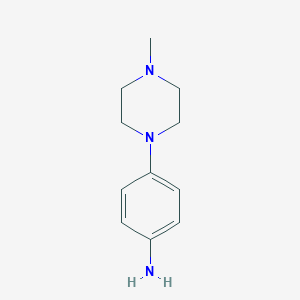
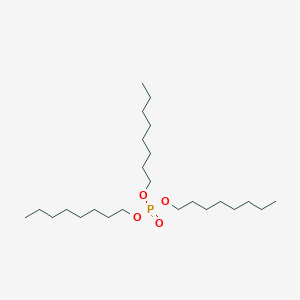
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
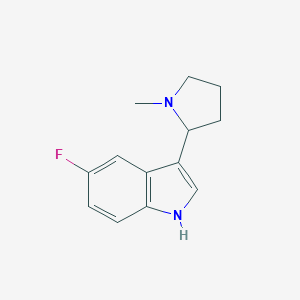
![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)